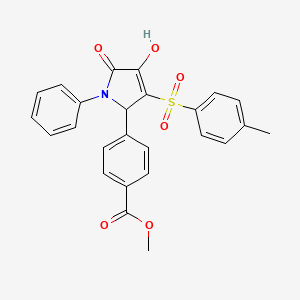

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, and they are known for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The exact structure of this compound is not available in the resources I have.Applications De Recherche Scientifique

Anti-Cancer Potential and Molecular Inhibition

Researchers have discovered that certain sulfonamide analogs, including those related to N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide, exhibit properties that can antagonize tumor growth in animal models of cancer. The focus has been on modifying these molecules to enhance their solubility and pharmacological efficiency, aiming at optimizing their function as cancer therapeutics. Specifically, the presence of propan-2-amine groups has been linked to strong inhibitory effects on the HIF-1 activated transcription pathway, highlighting a strategy for chemical modification to improve pharmacological responses (Mun et al., 2012).

Molecular Synthesis and Characterization

A novel compound synthesized from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride has been characterized, showing promise for further exploration in chemical and pharmacological studies. This compound's structure was elucidated using X-ray crystallography and spectroscopic tools, offering insights into its molecular interactions and potential applications in drug design and molecular docking studies (Murthy et al., 2018).

Antimicrobial Applications

The antimicrobial activity of sulfonamide derivatives has been evaluated, with some compounds displaying significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential utility of sulfonamide analogs in developing new antimicrobial agents. Molecular modeling within the active site of dihydropteroate synthase provided further evidence of the compounds' mechanism of action, hinting at their pharmaceutical applications (Ghorab et al., 2017).

Enzyme Inhibition and Selectivity

The synthesis and evaluation of sulfonamide derivatives have also contributed to the identification of potent inhibitors for specific enzymes, such as cyclooxygenase-2 (COX-2), showcasing the ability to enhance selectivity and potency through chemical modification. These developments underscore the therapeutic potential of sulfonamide analogs in treating conditions like rheumatoid arthritis and acute pain, further supported by clinical trials (Hashimoto et al., 2002).

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S/c1-14-13-16(19)8-11-18(14)24(22,23)20-12-4-5-15-6-9-17(10-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYGCDKQSDMPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2684047.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)